molecular formula C19H17BrN4O3S2 B2600640 5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide CAS No. 865592-94-5

5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide

Cat. No. B2600640
CAS RN: 865592-94-5
M. Wt: 493.39
InChI Key: CQFRVLJRHXMCKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a novel series of 3- (4-substitutedbenzylideneamino)- N - (6-substituted-1,3-benzo [ d ]thiazol-2-yl)-4, 5-dihydro-5-oxo-pyrazole-1-carboxamide was achieved through versatile and efficient synthetic route . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of the compound was confirmed based on Infrared Spectroscopy, 1 H-Nuclear Magnetic Resonance, 13 C-Nuclear Magnetic Resonance, and High Resolution Mass Spectra spectral data .


Chemical Reactions Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid. Further, the obtained intermediate compounds were treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has highlighted the potential of compounds related to 5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide in combating microbial and fungal infections. For instance, new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole have demonstrated promising in vitro antimicrobial activity against a range of bacteria and fungal species, suggesting a pathway for the development of new antimicrobial agents (Patel & Shaikh, 2010).

Antiproliferative and Apoptosis-inducing Agents

Compounds structurally similar to 5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Among these, certain derivatives have shown significant antiproliferative activity, highlighting their potential as cancer therapeutic agents. Notably, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide has displayed strong antiproliferative activity, suggesting its utility in cancer treatment strategies (Zhang et al., 2018).

properties

IUPAC Name

N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3S2/c1-3-7-24(8-4-2)29(26,27)15-5-6-16-17(10-15)28-19(22-16)23-18(25)13-9-14(20)12-21-11-13/h3-6,9-12H,1-2,7-8H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFRVLJRHXMCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide

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